



# Application Note & Protocol: Quantification of Stilbenes in Wine by HPLC-DAD

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Compound of Interest		
Compound Name:	Stilbene	
Cat. No.:	B7821643	Get Quote

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Stilbene**s are a class of phenolic compounds naturally present in grapes and wine, with resveratrol being the most well-known member. These compounds are of significant interest due to their potential health benefits, including antioxidant, cardioprotective, and anti-inflammatory properties.[1] High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used analytical technique for the separation, identification, and quantification of **stilbene**s in the complex matrix of wine.[1][2] This document provides a detailed protocol for the quantification of **stilbene**s in wine using HPLC-DAD.

### Principle of the Method

This method employs reversed-phase HPLC to separate **stilbene** compounds based on their polarity. A non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. The mobile phase usually consists of a gradient mixture of acidified water and an organic solvent such as acetonitrile or methanol. As the proportion of the organic solvent in the mobile phase increases, the non-polar **stilbene**s elute from the column at different rates depending on their affinity for the stationary phase. The Diode Array Detector (DAD) facilitates the simultaneous measurement of absorbance over a range of wavelengths, allowing for the specific quantification of **stilbene**s at their maximum absorbance wavelengths.[1]



## **Experimental Protocols**

## 1. Sample Preparation

The choice of sample preparation method depends on the complexity of the wine matrix and the concentration of the target **stilbenes**.

- a) Direct Injection: For a rapid screening of wines with relatively high **stilbene** concentrations, direct injection after filtration is a viable option.[3]
- Protocol:
  - Take an aliquot of the wine sample.
  - Filter the sample through a 0.45 μm syringe filter into an HPLC vial.[1]
  - The sample is now ready for injection into the HPLC system.
- b) Solid-Phase Extraction (SPE): This method is used to concentrate the **stilbene**s and remove interfering compounds from the wine matrix, leading to a cleaner chromatogram and improved sensitivity.[1]
- Protocol:
  - Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing methanol followed by water through it.[1]
  - Sample Loading: Load a specific volume of the wine sample onto the conditioned SPE cartridge.
  - Washing: Wash the cartridge with water to remove polar interferences like sugars and organic acids.[1]
  - Elution: Elute the retained **stilbene**s from the cartridge with a small volume (e.g., 1-2 mL)
     of methanol or acetonitrile.[1]
  - Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 μL) of the initial mobile







phase.[1]

- Filtration: Filter the reconstituted sample through a 0.45 μm syringe filter before injection.
- c) Pre-purification for Complex Analyses: For very low concentrations or for the analysis of a wide range of **stilbene** oligomers, a more extensive pre-purification may be necessary to remove interfering compounds like anthocyanins and proanthocyanidins.[4]
- Protocol:
  - Evaporate the wine sample to remove ethanol.
  - Purify the sample using column chromatography with resins such as XAD16 and DOWEX.
     [4]
  - The fractions containing stilbenes are then collected, evaporated, and reconstituted for HPLC analysis.

### 2. HPLC-DAD Conditions

The following table outlines typical HPLC-DAD conditions for **stilbene** analysis. These parameters may need to be optimized based on the specific instrument, column, and target **stilbene**s.



Parameter Typical Conditions		
HPLC System	Agilent 1100 Series or equivalent, equipped with a quaternary pump, degasser, autosampler, column thermostat, and Diode Array Detector.[1] [4]	
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 $\mu$ m particle size).[5]	
Mobile Phase	A: Water with 0.1% formic acid or acetic acid.[1] [4] B: Acetonitrile or Methanol with 0.1% formic acid.[4]	
Gradient Elution	A typical gradient starts with a low percentage of organic solvent (B), which is gradually increased to elute the more non-polar stilbenes. An example gradient is: 0-2 min, 10% B; 2-14 min, 10-60% B; 14-16 min, 60% B, followed by a wash and re-equilibration step.[4]	
Flow Rate	1.0 mL/min.[6]	
Injection Volume	20 μL.[4][6]	
Column Temperature	25 °C.[4]	
Detection Wavelength	Monitoring at 306 nm or 320 nm for transstilbenes. The DAD can scan a range of wavelengths (e.g., 200-400 nm) to identify compounds by their UV spectra.[4][7]	

## 3. Quantification

Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from reference standards of known concentrations.

## Protocol:



- Standard Preparation: Prepare stock solutions of **stilbene** standards (e.g., transresveratrol, trans-piceid) in methanol.[1] From the stock solutions, prepare a series of calibration standards of different concentrations.
- Calibration Curve: Inject the calibration standards into the HPLC-DAD system and record the peak areas at the respective retention times. Plot a graph of peak area versus concentration to generate a calibration curve.
- Sample Analysis: Inject the prepared wine samples and record the peak areas for the identified stilbenes.
- Concentration Calculation: Determine the concentration of each stilbene in the samples by interpolating their peak areas on the calibration curve.

### 4. Method Validation

To ensure the reliability of the results, the analytical method should be validated for several parameters.[1]

Parameter	Typical Acceptance Criteria
Linearity (R²)	> 0.999[1]
Limit of Detection (LOD)	0.01 - 0.1 μg/mL[1]
Limit of Quantification (LOQ)	0.03 - 0.5 μg/mL[1]
Accuracy (Recovery)	80 - 110%[1][5]
Precision (RSD%)	Intra-day: < 2%, Inter-day: < 5%[1]

## **Data Presentation**

The following tables summarize the concentrations of various **stilbene**s found in different types of wine, as reported in the literature.

Table 1: Stilbene Concentrations in Red Wines (mg/L)



Wine Type	trans- Resveratrol	trans-Piceid	Other Stilbenes	Total Stilbenes	Reference
Tunisian Red Wines	-	-	-	0.7 - 4.2	[4]
Vranac (2008 Vintage)	~1.89 (average)	-	-	-	[2]
Vranac (2009 Vintage)	~1.59 (average)	-	-	-	[2]
Vranac	0.09 - 3.3	1.13 - 2.6	-	-	[8]
Romanian Red Wines	1.03 - 5.81	-	-	-	[6]
Red Wine (general)	-	3.16 (E- piceid), 3.73 (Z-piceid)	1.55 (Hopeapheno I)	-	[9]

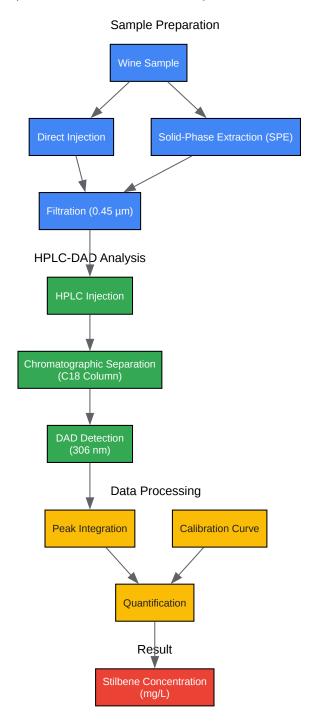
Table 2: Stilbene Concentrations in White and Other Wines (mg/L)

Wine Type	trans- Resveratrol	trans-Piceid	Total Stilbenes	Reference
White Wines	0.37 - 0.95	-	-	[6]
White Wine (general)	-	0.155 (E-piceid)	-	[9]

## **Visualizations**



## Experimental Workflow for Stilbene Quantification in Wine



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Caption: Workflow for stilbene quantification in wine.



# Mobile Phase (Solvent A & B) Pump Autosampler/Injector HPLC Column (C18)Diode Array Detector (DAD) Data Acquisition System

## Logical Flow of an HPLC-DAD System

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Caption: Logical flow of an HPLC-DAD system.

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